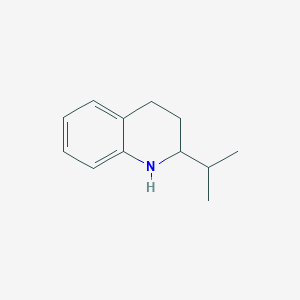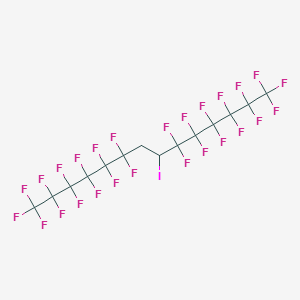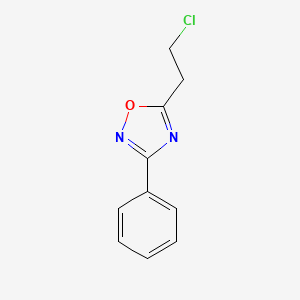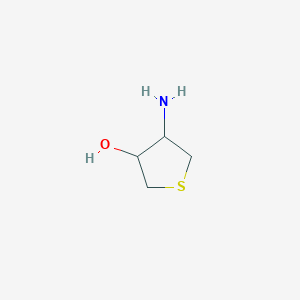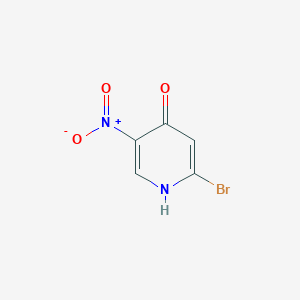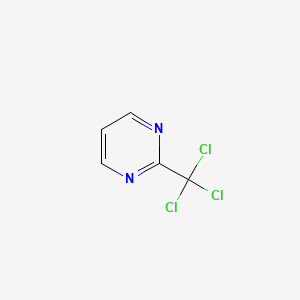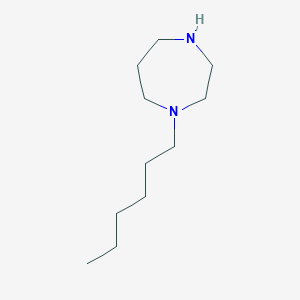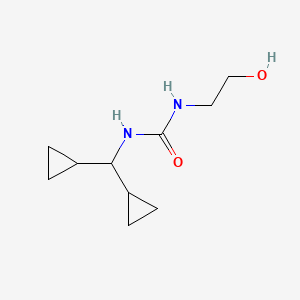
N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea
Übersicht
Beschreibung
N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea (DCMU) is a synthetic compound used in scientific research. It is an important tool in the study of photosynthesis and is widely used in laboratory experiments. DCMU is a herbicide that is used to inhibit the activity of photosystem II (PSII), a light-dependent reaction in photosynthesis. DCMU is used to study the effects of light and other factors on photosynthesis, and is also used to study the biochemical and physiological effects of photosynthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification of Polymers
N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea, due to its polyfunctional nature, has potential applications in the chemistry of high-molecular-weight compounds. For instance, similar hydroxyalkyl-substituted ureas have been used to modify epoxy and urethane polymers, aiming to enhance their performance. These modifications are often pursued to improve the melting points and compatibility with various oligomers, which could suggest similar utility for N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea in this domain (Ignat’ev et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, N,N'-Dialkylureas, including compounds structurally similar to N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea, have been studied for their ability to form intermolecular hydrogen bonds. This characteristic makes them interesting precursors in the field, particularly in nonpolar solvents. Their association in solutions like heptane can be significant, offering potential applications in developing new supramolecular structures (Boileau et al., 2000).
Urease Inhibitors and Medical Applications
While not directly related to N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea, urease inhibitors, in general, have been extensively studied for potential medical applications. These compounds are researched for their role in treating infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The focus is on developing effective urease inhibitors that can be used as drugs for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).
Synthesis of Ureas for Various Applications
Methods for the synthesis of ureas, such as N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea, are also of significant interest. Efficient synthesis methods without racemization and compatible with various protecting groups have been developed, which could be relevant for producing N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea for various applications, including in the pharmaceutical and agricultural sectors (Thalluri et al., 2014).
Biomedical Applications
Similar urea compounds have been used in creating polysiloxane nanoparticles for biomedical applications, such as bioimaging. The development of water-soluble nanoparticles from hydrolysis of these ureas indicates potential biomedical applications, including the creation of luminescent stable aqueous suspensions for diagnostic purposes (Ladilina et al., 2018).
Agriculture and Environmental Science
In the agricultural and environmental science fields, urea compounds have been investigated as urease activity inhibitors to reduce nitrogen loss in fertilization. Studies have shown that such inhibitors can significantly decrease ammonia emissions from urea-based fertilizers, potentially improving nitrogen use efficiency and reducing environmental impact (Abalos et al., 2012).
Eigenschaften
IUPAC Name |
1-(dicyclopropylmethyl)-3-(2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-6-5-11-10(14)12-9(7-1-2-7)8-3-4-8/h7-9,13H,1-6H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLNIELLXVRNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclopropylmethyl)-3-(2-hydroxyethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



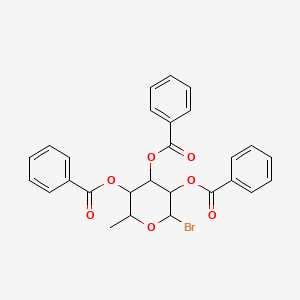


![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
